molecular formula C21H18O2 B15243652 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene

Katalognummer: B15243652
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: ZLYNFBKMVZHVMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a prop-2-yn-1-yl group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene typically involves the reaction of naphthalene derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under mild heating conditions. The general reaction scheme is as follows:

    Starting Material: 2-Hydroxy-1-naphthaldehyde

    Reagents: Propargyl bromide, potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Conditions: Mild heating, typically around 40°C

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the benzyloxy and methoxy groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways. These ROS can then interact with biological molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is unique due to the combination of its functional groups and the naphthalene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C21H18O2

Molekulargewicht

302.4 g/mol

IUPAC-Name

5-methoxy-1-phenylmethoxy-2-prop-2-ynylnaphthalene

InChI

InChI=1S/C21H18O2/c1-3-8-17-13-14-18-19(11-7-12-20(18)22-2)21(17)23-15-16-9-5-4-6-10-16/h1,4-7,9-14H,8,15H2,2H3

InChI-Schlüssel

ZLYNFBKMVZHVMI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=CC(=C2OCC3=CC=CC=C3)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.